molecular formula C12H13ClN2O B1665031 2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol CAS No. 916056-79-6

2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol

Cat. No. B1665031
CAS RN: 916056-79-6
M. Wt: 236.7 g/mol
InChI Key: GUHFUVLKYSQIOQ-UHFFFAOYSA-N
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Description

2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol, also known as Reproxalap, is a compound with the CAS Number: 916056-79-6 . It has a molecular weight of 236.7 and its IUPAC name is 2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13ClN2O/c1-12(2,16)11-9(14)6-7-5-8(13)3-4-10(7)15-11/h3-6,16H,14H2,1-2H3 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol: A Comprehensive Analysis

Pharmaceutical Research: This compound, with its complex structure, is likely to be involved in pharmaceutical research. Its quinoline component is a common framework in medicinal chemistry, often used for its antibacterial and antiviral properties. The amino and alcohol functional groups suggest potential for bioactivity modification or as a precursor in synthesizing more complex molecules.

Organic Synthesis: The presence of multiple reactive sites such as the amino group and the secondary alcohol indicates that this compound could be used as an intermediate in organic synthesis, potentially leading to the development of new chemical entities with therapeutic value.

Material Science: Compounds like 2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol may find applications in material science, particularly in the synthesis of novel polymers or as a monomer for creating advanced materials with specific properties.

Analytical Chemistry: Due to its unique structure, this compound could serve as a standard or reagent in analytical chemistry applications, aiding in the development of new assays or analytical methods.

Antifungal Research: Based on a related study , compounds with a chloroquinoline structure have been explored for their antifungal properties. This suggests that 2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol could be investigated for similar applications.

Anti-inflammatory Research: An aldehyde trap containing a similar chloroquinoline structure has been tested for anti-inflammatory effects . This implies potential research applications of this compound in exploring anti-inflammatory treatments.

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-12(2,16)11-9(14)6-7-5-8(13)3-4-10(7)15-11/h3-6,16H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHFUVLKYSQIOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C2C=C(C=CC2=N1)Cl)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Reproxalap inhibits Reactive Aldehyde Species (RASP) and is being investigated against dry eye disease, allergic conjunctivitis, noninfectious anterior uveitis, and Sjögren-Larsson syndrome.
Record name Reproxalap
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

916056-79-6
Record name Reproxalap [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916056796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reproxalap
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-(3-amino-6-chloroquinolin-2-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REPROXALAP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0GIZ22IJH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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